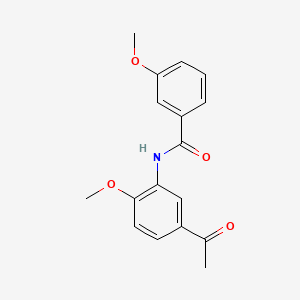![molecular formula C15H19N2O3S+ B11053488 3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B11053488.png)
3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium is a heterocyclic compound that features a pyrrolo[1,2-C][1,3]thiazole core with a 3,4,5-trimethoxyanilino substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium typically involves the following steps:
Formation of the Pyrrolo[1,2-C][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the 3,4,5-Trimethoxyanilino Group: The 3,4,5-trimethoxyaniline can be coupled to the pyrrolo[1,2-C][1,3]thiazole core using standard amination reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways will depend on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: A precursor used in the synthesis of the target compound.
Pyrrolo[1,2-C][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium is unique due to the presence of both the 3,4,5-trimethoxyanilino group and the pyrrolo[1,2-C][1,3]thiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19N2O3S+ |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium-3-amine |
InChI |
InChI=1S/C15H18N2O3S/c1-18-12-7-10(8-13(19-2)14(12)20-3)16-15-17-6-4-5-11(17)9-21-15/h7-9H,4-6H2,1-3H3/p+1 |
InChI Key |
IPWSWYPXNTZDNI-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=[N+]3CCCC3=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-](/img/structure/B11053408.png)
![Methyl 6-(furan-2-ylcarbonyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11053418.png)
![13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11053422.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053430.png)
![(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11053438.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide](/img/structure/B11053445.png)

![6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11053459.png)
![1-(Tert-butyl)-5-(4-fluorophenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,4A,5,8-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11053460.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11053461.png)
![6-(4-acetylphenyl)-3-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053464.png)

![4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11053472.png)
